Arbidol

Descripción general

Descripción

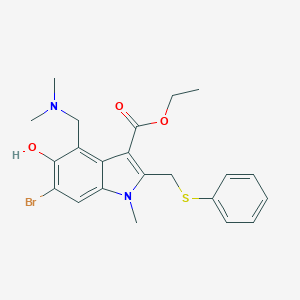

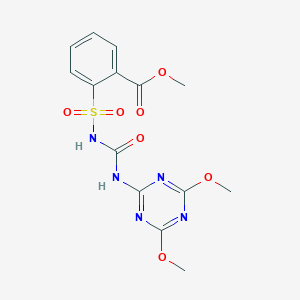

Umifenovir, vendido bajo el nombre comercial Arbidol, es un medicamento antiviral utilizado principalmente para el tratamiento y la profilaxis de la influenza y otras infecciones virales respiratorias. Ha estado en uso en Rusia durante aproximadamente 25 años y en China desde 2006. El compuesto es una molécula hidrófoba a base de indol que exhibe actividad antiviral de amplio espectro contra virus de ARN y ADN .

Mecanismo De Acción

El umifenovir ejerce sus efectos antivirales a través de múltiples vías:

Antiviral de acción directa: Inhibe directamente la replicación viral al interferir con el ciclo de vida viral, incluida la unión e internalización.

Agente dirigido al huésped: Modula la respuesta inmune del huésped, mejorando la producción de interferones y estimulando la función fagocítica de los macrófagos

Inhibición de la fusión de membrana: El umifenovir inhibe la fusión de la envoltura viral con la membrana de la célula huésped, evitando la entrada del virus en la célula.

Análisis Bioquímico

Biochemical Properties

Arbidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits viral fusion by stabilizing the prefusion conformation of the viral hemagglutinin, thereby preventing the virus from entering host cells . This compound also interacts with aromatic amino acids in proteins, which may contribute to its broad-spectrum antiviral activity . Additionally, it has been shown to induce the production of interferon and stimulate the phagocytic activity of macrophages .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It inhibits viral entry and post-entry stages, significantly impacting virus replication . In the context of SARS-CoV-2, this compound has been shown to block both viral entry and post-entry stages, with a notable inhibition rate . Furthermore, this compound can induce cell cycle arrest and inhibit the proliferation of certain cancer cells, such as esophageal squamous cell carcinoma .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It functions as molecular glue, stabilizing the prefusion conformation of viral hemagglutinin, which inhibits the large conformational rearrangements associated with membrane fusion in the low pH of the endosome . This compound also interacts with phospholipid membranes and protein motifs enriched in aromatic residues, which may inhibit several steps of viral life cycles . Additionally, it has been shown to inhibit the phosphorylation and activation of certain proteins involved in DNA replication and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound efficiently blocks viral entry and post-entry stages, with a higher inhibition rate observed at earlier stages . Studies have shown that this compound remains stable and effective over time, with no significant degradation observed in in vitro settings . Long-term effects on cellular function include sustained inhibition of viral replication and potential modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model for Crimean-Congo hemorrhagic fever, this compound at a dosage of 150 mg/kg/day showed no efficacy in vivo . Other studies have demonstrated that this compound can increase survival rates and reduce viral load and histopathological changes in infected animals . High doses of this compound have been associated with increased survival rates and reduced viral replication, but potential toxic effects at very high doses should be considered .

Metabolic Pathways

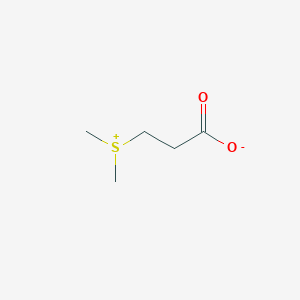

This compound undergoes extensive metabolism in the human body. The principal biotransformation pathways include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation . The major metabolites identified in human plasma, urine, and feces include sulfinylthis compound, N-demethylsulfinylthis compound, and sulfonylthis compound . The liver and intestines are the major organs involved in the metabolism of this compound, with CYP3A4 being the primary enzyme responsible for its metabolism .

Transport and Distribution

This compound is rapidly absorbed and distributed within cells and tissues. It is transported across cell membranes and accumulates in various tissues, including the liver, lungs, and kidneys . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . The drug’s bioavailability and pharmacokinetic properties have been studied extensively, with findings indicating efficient distribution and prolonged half-life .

Subcellular Localization

This compound is primarily localized in the cell nucleus, where it exerts its antiviral effects . It penetrates both uninfected and infected cells in unchanged form and is observed in the nuclear and cytoplasmic fractions . The localization of this compound in the cell nucleus is associated with its influence on the synthesis of cellular and virus-specific macromolecules, including RNA and DNA synthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El umifenovir se sintetiza a través de un proceso de múltiples pasos que involucra los siguientes pasos clave:

Formación del núcleo indol: La síntesis comienza con la formación de la estructura del núcleo indol.

Bromación: El núcleo indol se somete a bromación para introducir un átomo de bromo en una posición específica.

Reacciones de sustitución: Se llevan a cabo varias reacciones de sustitución para introducir grupos funcionales como dimetilamino, fenilsulfánil y éster etílico.

Acoplamiento final: El paso final consiste en acoplar el indol sustituido con un éster carboxilato apropiado para formar la molécula completa de umifenovir.

Métodos de producción industrial

La producción industrial de umifenovir implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye:

Escalado de las condiciones de reacción: Asegurando que las reacciones se puedan llevar a cabo de manera eficiente a gran escala.

Purificación: Empleo de técnicas como la cristalización y la cromatografía para purificar el producto final.

Control de calidad: Implementación de medidas estrictas de control de calidad para garantizar la consistencia y la pureza del compuesto producido.

Análisis De Reacciones Químicas

Tipos de reacciones

El umifenovir se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden usar para modificar ciertos grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores comúnmente utilizados.

Reactivos de sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de umifenovir con grupos funcionales modificados, que pueden exhibir diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

El umifenovir ha sido estudiado ampliamente por sus propiedades antivirales y tiene aplicaciones en varios campos:

Química: Utilizado como un compuesto modelo para estudiar mecanismos antivirales y desarrollar nuevos agentes antivirales.

Biología: Investigado por sus efectos sobre la replicación viral y la interacción con los componentes celulares.

Medicina: Utilizado principalmente para el tratamiento y la prevención de la influenza y otras infecciones virales respiratorias. .

Industria: Emplead en la industria farmacéutica para la producción de medicamentos antivirales.

Comparación Con Compuestos Similares

El umifenovir es único en su doble actividad como antiviral de acción directa y como agente dirigido al huésped. Los compuestos similares incluyen:

Oseltamivir: Otro antiviral utilizado para el tratamiento de la influenza, pero que actúa principalmente como un inhibidor de la neuraminidasa.

Favipiravir: Un antiviral que inhibe la ARN polimerasa viral, utilizado para tratar la influenza y otras infecciones virales.

Remdesivir: Un antiviral de amplio espectro que inhibe la ARN polimerasa viral, utilizado para tratar COVID-19

Propiedades

IUPAC Name |

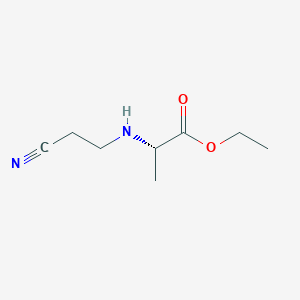

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFYEAOKVJSACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895015 | |

| Record name | Umifenovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

"Expected to be poorly soluble" | |

| Record name | Umifenovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target. | |

| Record name | Umifenovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

131707-25-0 | |

| Record name | Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umifenovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umifenovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umifenovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMIFENOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)

![3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride](/img/structure/B144075.png)